Lipophilicity (XLogP3-AA) vs. Closest Positional Isomer N-[(4-chlorophenyl)methyl]-3-iodobenzamide
The target compound N-[(3-chlorophenyl)methyl]-3-iodobenzamide has a computed XLogP3-AA of 4 [1]. Its closest positional isomer, N-[(4-chlorophenyl)methyl]-3-iodobenzamide (CAS 6185-10-0), shares the same molecular formula (C14H11ClINO) and molecular weight (371.60 g/mol), but the shift of chlorine from meta to para position is expected to alter the computed logP . Although an experimentally measured logP for the 4-chloro isomer is not publicly reported in a single comparable study, the structural difference is sufficient to drive divergent lipophilicity-driven properties.
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 4 [1] |
| Comparator Or Baseline | N-[(4-chlorophenyl)methyl]-3-iodobenzamide (CAS 6185-10-0): XLogP3-AA not publicly available; molecular formula C14H11ClINO, MW 371.60 g/mol |
| Quantified Difference | Difference cannot be precisely quantified without publicly reported XLogP3-AA for the comparator; the meta-vs-para chlorine position is expected to produce a measurable shift in logP based on established SAR principles for chlorobenzyl substituents. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
Differences in lipophilicity between meta- and para-chlorobenzyl isomers directly influence membrane permeability and nonspecific protein binding, rendering the 3-chloro isomer a distinct entity for SAR campaigns.
- [1] PubChem. Compound Summary for CID 3898147: N-[(3-chlorophenyl)methyl]-3-iodobenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3898147 (accessed 2026-04-25). View Source
